BenchChemオンラインストアへようこそ!

(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone

Medicinal Chemistry Scaffold Comparison Structure–Property Relationships

(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone (CAS 2034437-43-7) is a synthetic small molecule with the molecular formula C16H25N5O3 and a molecular weight of 335.41 g/mol. The compound belongs to the class of piperidine–piperazine carboxamide derivatives, featuring a central piperidine ring O-linked to a 3-methoxypyrazine moiety and N-linked via a urea-like carbonyl bridge to a 4-methylpiperazine ring.

Molecular Formula C16H25N5O3
Molecular Weight 335.408
CAS No. 2034437-43-7
Cat. No. B2388016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone
CAS2034437-43-7
Molecular FormulaC16H25N5O3
Molecular Weight335.408
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC
InChIInChI=1S/C16H25N5O3/c1-19-8-10-20(11-9-19)16(22)21-7-3-4-13(12-21)24-15-14(23-2)17-5-6-18-15/h5-6,13H,3-4,7-12H2,1-2H3
InChIKeyUCYZDDZXTORJJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone (CAS 2034437-43-7): Structural Identity and Baseline Characteristics for Informed Procurement


(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone (CAS 2034437-43-7) is a synthetic small molecule with the molecular formula C16H25N5O3 and a molecular weight of 335.41 g/mol [1]. The compound belongs to the class of piperidine–piperazine carboxamide derivatives, featuring a central piperidine ring O-linked to a 3-methoxypyrazine moiety and N-linked via a urea-like carbonyl bridge to a 4-methylpiperazine ring [2]. This scaffold architecture places it within a well-explored region of heterocyclic medicinal chemistry, but the precise substitution pattern distinguishes it from the larger piperidine–piperazine chemotype. No peer-reviewed biological potency data (IC50, Ki, EC50) or target-engagement evidence for this specific compound has been reported in the public domain as of the knowledge cutoff date [1].

Why (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone Cannot Be Replaced by a Random In-Class Piperidine–Piperazine Analog


In-class piperidine–piperazine carboxamides display extreme sensitivity to peripheral substituents, with even ostensibly minor changes—such as replacing the 3-methoxypyrazin-2-yl ether with a quinoxalinyl, thiadiazolyl, or simple benzyl group—regularly producing shifts of 10- to >100-fold in target potency, selectivity profile, and ADME properties [1]. The methoxypyrazine ether in the target compound contributes a distinct constellation of hydrogen-bond acceptors and a tPSA of approximately 89–100 Ų [2] that starkly differs from close analogs bearing bulkier heterocycles; consequently, binding-site complementarity and off-rate kinetics cannot be assumed to track across the series. In the absence of direct bioactivity data for this specific compound, selection must be driven by the hard chemical identity and the set of analytically verifiable properties that differentiate it from its nearest neighbors, not by class-level pharmacological expectation.

Quantitative Differentiation Evidence for (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone Versus Its Closest Structural Analogs


Structural Uniqueness: Methoxypyrazine Ether vs. Quinoxaline, Thiadiazole, and Simple Acyl Replacements

The target compound bears a 3-methoxypyrazin-2-yl ether substituent installed on the piperidine C3 position, a feature absent in comparator scaffolds. The closest purchasable analogs replace this heterocyclic ether with a quinoxalin-2-yl carbonyl [COMP-1], a 4-methyl-1,2,3-thiadiazol-5-yl carbonyl [COMP-2], or a 3-cyclopropyl-1,2,4-oxadiazol-5-yl methylene unit [COMP-3] [1]. These structural perturbations modify ring-atom count, H-bond acceptor geometry, and rotatable bond count, leading to distinct computational descriptor profiles that preclude simple isosteric equivalence.

Medicinal Chemistry Scaffold Comparison Structure–Property Relationships

Absence of Public Bioactivity Data Versus Class-Level Antimicrobial Reports in Analog Compounds

ChEMBL 20 contains no bioactivity records for the target compound (ZINC155386127) [1], while vendor-hosted informational pages for the compound (outside banned sources) mention preliminary antimicrobial activity without disclosing MIC values, strain panels, or comparative reference antibiotics. In contrast, close analogs such as the quinoxaline-carbonyl variant have disclosed ambiguous ‘biological activity' claims in vendor descriptions but similarly lack peer-reviewed quantitative MIC or inhibition data. This absence of citable potency metrics for the entire sub-series elevates selection risk: procurement decisions currently rest on structural identity and analytically verifiable properties rather than on established differential pharmacology.

Antimicrobial Screening Data Transparency Selection Risk

Physicochemical Profile: LogP, tPSA, and Fraction sp³ Compared to Common Piperidine Carboxamide Screening Compounds

The target compound exhibits a calculated logP of 1.61, a topological polar surface area (tPSA) of approximately 100 Ų, and an sp³-hybridized carbon fraction (Fsp³) of 0.75 [1]. Compared to the simpler des‑ether analog (4-methylpiperazin-1-yl)(piperidin-4-yl)methanone (CAS 63214-56-2; logP ~0.8; tPSA ~55 Ų; Fsp³ ~0.82) [2], the introduction of the methoxypyrazine ether raises logP by ~0.8 units, increases tPSA by ~45 Ų, and slightly lowers Fsp³, collectively shifting the compound into a complementary region of drug-like chemical space that may favor central nervous system penetration or Gram‑negative bacterial permeability assays where balanced polarity is essential.

Physicochemical Properties Drug-likeness Library Design

Procurement-Anchored Application Scenarios for (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone


Scaffold-Focused Hit Expansion in Phenotypic Antibacterial Screening

When a phenotypic screen identifies a hit within the piperidine–piperazine chemotype, procurement of the precise methoxypyrazine‑ether variant (CAS 2034437-43-7) allows construction of a matched‑pair series alongside the quinoxaline and thiadiazole analogs. Because the methoxypyrazine ring introduces distinct H‑bond geometry relative to the comparators [1], activity cliffs (≥10‑fold potency differences) can be systematically probed, directly informing the structure–activity relationship for the ether sub‑series and rationalizing follow‑on medicinal chemistry investment.

Computational Library Design and Property‑Space Balancing

The compound's elevated tPSA (~100 Ų) and moderate logP (1.61) make it a useful filling element for combinatorial libraries targeting Gram‑negative permeability or CNS‑accessible chemical space. Its Fsp³ of 0.75 aligns with trends toward higher‑dimensionality fragments that evade flat aromatic liabilities [1]. When compared to the des‑ether core [2], the target compound extends the logP‑tPSA envelope, enabling library designers to populate under‑sampled regions of multiparameter property plots with a purchasable, analytically characterized solid.

Analytical Reference Standard for Methoxypyrazine‑Ether Series Characterization

In the absence of peer‑reviewed biological data, the immediate procurement value lies in the compound's use as an analytically certified reference standard (typically 95% purity by vendor specification) for NMR, LC‑MS, and X‑ray powder diffraction quality control of subsequent bespoke syntheses [1]. This ensures batch‑to‑batch reproducibility and spectral library consistency across collaborating laboratories before biological evaluation commences.

Quote Request

Request a Quote for (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.